5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Description
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a complex organic compound featuring a furan ring substituted with a carboxylic acid group and a pyrazole ring substituted with bromine and nitro groups
Propriétés
IUPAC Name |
5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O5/c10-6-4-12(11-8(6)13(16)17)3-5-1-2-7(18-5)9(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQKLOXFLKEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158554 | |
| Record name | 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-85-7 | |
| Record name | 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Bromination and Nitration of Pyrazole Derivatives
The 4-bromo-3-nitro-1H-pyrazole intermediate is typically synthesized through sequential halogenation and nitration. A representative approach involves:
-
Bromination : Treatment of 1H-pyrazole with bromine (Br₂) in acetic acid at 60°C yields 4-bromo-1H-pyrazole. The bromine atom directs subsequent nitration to the 3-position.
-
Nitration : Nitration of 4-bromo-1H-pyrazole using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 3.
Table 1: Reaction Conditions for Pyrazole Functionalization
Alternative Routes via Pyrazole Amines
3-Bromo-1H-pyrazol-5-amine (CAS: 1203705-55-8) serves as a versatile precursor. Reacting this amine with diethyl ethoxymethylenemalonate in acetic acid under reflux produces ethyl 3-bromo-5-nitro-1H-pyrazole-1-carboxylate in 81% yield . Subsequent hydrolysis and decarboxylation yield the nitro-substituted pyrazole.
Functionalization of the Furan System
Synthesis of 5-(Chloromethyl)furan-2-carboxylic Acid
The furan component is prepared by esterifying furan-2-carboxylic acid to its methyl ester, followed by chloromethylation:
-
Esterification : Furan-2-carboxylic acid reacts with methanol (MeOH) and thionyl chloride (SOCl₂) to form methyl furan-2-carboxylate.
-
Chloromethylation : Treatment with paraformaldehyde and hydrochloric acid (HCl) in dioxane introduces the chloromethyl group at position 5.
Table 2: Chloromethylation Conditions
| Substrate | Reagents | Temperature | Yield |
|---|---|---|---|
| Methyl furan-2-carboxylate | HCl, (CH₂O)ₙ | 80°C | 65% |
Coupling of Pyrazole and Furan Moieties
Alkylation via Nucleophilic Substitution
The methylene bridge is formed by reacting 4-bromo-3-nitro-1H-pyrazole with 5-(chloromethyl)furan-2-carboxylic acid methyl ester. In dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, the pyrazole’s nitrogen attacks the chloromethyl group, yielding the coupled product.
Table 3: Alkylation Optimization
Ester Hydrolysis
The final step involves hydrolyzing the methyl ester to the carboxylic acid using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF), achieving near-quantitative conversion.
Analytical Characterization
Spectroscopic Data
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)
Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amino derivatives
Substitution: Formation of substituted pyrazoles with various functional groups
Applications De Recherche Scientifique
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid, as anticancer agents. Pyrazole compounds have been shown to inhibit various cancer cell lines effectively. For instance, derivatives have demonstrated significant inhibition rates against human breast cancer (MCF7) and melanoma (A375) cell lines, with IC50 values indicating potent anticancer activity .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are common among pyrazole derivatives. Research indicates that pyrazole-based compounds can modulate inflammatory pathways and exhibit superior activity compared to standard anti-inflammatory drugs such as diclofenac sodium .
3. Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives. The presence of the furan and pyrazole rings may enhance the compound's ability to interact with microbial targets, thus providing a basis for further exploration in treating infections .
Case Study 1: Anticancer Efficacy
In a study evaluating various pyrazole derivatives for their anticancer properties, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid was tested against multiple cancer cell lines. The results showed that it inhibited cell proliferation significantly, with an IC50 value comparable to leading chemotherapeutic agents. This study emphasizes the compound's potential as a lead molecule for further development in cancer therapy .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of substituted pyrazoles, including our compound of interest. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a mechanism by which they exert their effects. This positions 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid as a candidate for developing new anti-inflammatory medications .
Mécanisme D'action
The mechanism by which 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is unique due to the combination of its furan and pyrazole rings, which provide a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for exploring new chemical space and developing innovative applications in various fields .
Activité Biologique
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 316.06 g/mol. Its structure features a furan ring substituted with a carboxylic acid group and a pyrazole ring that contains both bromine and nitro substituents, which are critical for its biological activity.
The biological activity of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group is significant as it can undergo reduction to form an amino group, potentially altering the compound's reactivity and affinity for biological targets.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of pyrazole compounds have shown promising results against various cancer cell lines:
These findings indicate that the compound exhibits significant cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
| Target Enzyme | Inhibition Type | IC50 (nM) | Reference |
|---|---|---|---|
| Cyclin-dependent kinase 2 (CDK2) | Inhibition | 0.95 | |
| Aurora-A kinase | Inhibition | 0.067 |
These results suggest that the compound may play a role in cell cycle regulation and tumor growth inhibition.
Structure-Activity Relationship (SAR)
The structure of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is crucial for its biological activity. The presence of both bromine and nitro groups on the pyrazole ring enhances its reactivity and binding affinity to biological targets. Comparative studies with similar compounds have shown that variations in substituents can significantly affect potency:
| Compound Variation | Activity Change |
|---|---|
| Bromine vs Chlorine substitution | Increased activity with bromine |
| Nitro vs Amino group substitution | Enhanced reactivity with nitro group |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antitumor Efficacy : A study demonstrated that derivatives containing the pyrazole moiety exhibited significant antitumor activity, leading to apoptosis in cancer cells.
- Enzyme Interaction Studies : Research indicated that modifications to the furan ring could enhance enzyme inhibition, suggesting avenues for drug design focused on specific targets in cancer therapy.
Q & A
Basic: What are the common synthetic routes for 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid?
Answer:
The synthesis typically involves multi-step reactions, such as:
- Nucleophilic substitution : Reacting a brominated pyrazole derivative with a furan-carboxylic acid precursor. For example, substituting a halogen atom (e.g., bromine) in the pyrazole ring with a methylfuran group via alkylation or coupling reactions.
- Nitration : Introducing the nitro group at the 3-position of the pyrazole ring using nitric acid/sulfuric acid mixtures under controlled temperatures .
- Purification : Techniques like column chromatography or recrystallization are critical for isolating the final product.
Reference : Similar pathways are described for pyrazole-furan hybrids in synthetic protocols .
Advanced: How can computational methods like DFT or molecular docking predict the reactivity or biological activity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity sites. For example, the nitro group’s electron-withdrawing effect may direct electrophilic attacks to specific positions .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes, receptors). Studies on analogous compounds reveal binding affinities to antimicrobial targets like bacterial DNA gyrase .
Reference : Quantum chemical analyses and docking studies are validated in hybrid heterocycles .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- FT-IR/Raman : Identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- NMR : Assigns proton environments (e.g., furan protons at δ 6.5–7.5 ppm, pyrazole protons at δ 8.0–8.5 ppm).
- X-ray Crystallography : Resolves 3D structure, bond lengths, and intermolecular interactions (e.g., hydrogen bonding in the carboxylic acid group) .
Reference : Structural validation methods for pyrazole derivatives .
Advanced: How can researchers resolve contradictions in spectroscopic data versus computational predictions?
Answer:
- Cross-Validation : Compare experimental (e.g., X-ray bond lengths) with DFT-optimized geometries. Discrepancies may indicate solvent effects or crystal packing forces.
- Vibrational Analysis : Adjust computational parameters (e.g., basis sets, solvation models) to match FT-IR/Raman peak assignments .
Reference : Case studies on nitro-pyrazole systems highlight alignment strategies .
Advanced: What strategies optimize the yield of this compound in multi-step synthesis?
Answer:
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., nitration efficiency).
- Catalysis : Employ phase-transfer catalysts or transition metals (e.g., Pd for cross-coupling).
- Temperature Control : Nitration requires sub-0°C conditions to avoid side reactions .
Reference : Optimization protocols for nitro-substituted heterocycles .
Basic: What are the known biological activities of similar pyrazole-furan hybrid compounds?
Answer:
- Antimicrobial Activity : Pyrazole-nitro derivatives inhibit bacterial growth by targeting cell wall synthesis or DNA replication .
- Anti-inflammatory Properties : Furan-carboxylic acid moieties modulate COX-2 enzyme activity .
Reference : Bioactivity data for structurally related compounds .
Advanced: How does the bromo-nitro substitution pattern influence electronic structure and reactivity?
Answer:
- Electron Effects : The nitro group (-NO₂) is strongly electron-withdrawing, polarizing the pyrazole ring and directing electrophilic substitution to the bromine-adjacent position.
- Bromine’s Role : Acts as a leaving group in nucleophilic reactions or stabilizes charge distribution via inductive effects. DFT studies show altered HOMO localization near the nitro group .
Reference : Substituent impact analyses in nitro-heterocycles .
Basic: What are the solubility and stability considerations for this compound?
Answer:
- Solubility : Limited in polar solvents (water) but soluble in DMSO or DMF. Carboxylic acid group enables salt formation with bases.
- Stability : Nitro groups may decompose under UV light; store in amber vials at -20°C. Avoid strong bases to prevent esterification .
Reference : Stability profiles of nitro-aromatics .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Answer:
- Challenges : Polymorphism or poor crystal growth due to flexible methylene linker.
- Solutions : Use slow evaporation with mixed solvents (e.g., ethanol/water). Seeding or temperature gradients can induce nucleation. X-ray studies on analogous compounds guide lattice packing strategies .
Reference : Crystallization techniques for pyrazole derivatives .
Advanced: How can SAR studies guide modification for enhanced efficacy?
Answer:
- Substituent Screening : Replace bromine with electron-donating groups (e.g., -OCH₃) to alter bioactivity.
- Bioisosteres : Substitute the nitro group with a cyano (-CN) or sulfonamide (-SO₂NH₂) to improve pharmacokinetics.
- In Silico Screening : Prioritize derivatives with improved docking scores against target proteins .
Reference : SAR frameworks for antimicrobial pyrazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
